![molecular formula C25H29N3O2 B11147009 3-(3-acetyl-1H-indol-1-yl)-1-[4-(2,4-dimethylphenyl)piperazino]-1-propanone](/img/structure/B11147009.png)
3-(3-acetyl-1H-indol-1-yl)-1-[4-(2,4-dimethylphenyl)piperazino]-1-propanone
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Overview
Description
3-(3-acetyl-1H-indol-1-yl)-1-[4-(2,4-dimethylphenyl)piperazino]-1-propanone is a useful research compound. Its molecular formula is C25H29N3O2 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-(3-acetyl-1H-indol-1-yl)-1-[4-(2,4-dimethylphenyl)piperazino]-1-propanone is a synthetic derivative of indole, which has gained attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H22N2O3, and it includes an indole moiety, which is known for its diverse biological activities. The presence of the piperazine ring and the acetyl group contributes to its pharmacological profile.
Anticancer Activity
Research indicates that compounds with indole structures often exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting various cancer cell lines.
- Case Study 1 : A study demonstrated that indole-based compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The compound's structure allows it to interact with these proteins effectively, leading to enhanced anticancer effects .
Antimicrobial Activity
Indole derivatives have also been noted for their antimicrobial properties. The compound's structural features may enhance its ability to inhibit bacterial growth.
- Case Study 2 : In vitro tests showed that similar indole derivatives exhibited significant antimicrobial activity against various strains of bacteria, with minimum inhibitory concentrations (MIC) ranging from 1–10 µg/mL .
Neuroprotective Effects
The neuroprotective potential of indole derivatives has been explored in several studies. Compounds structurally related to the target compound have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases.
- Case Study 3 : A review highlighted that modifications on the indole core could enhance selectivity towards BChE while maintaining activity against AChE, suggesting potential applications in treating Alzheimer's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Caspase Activation : Induction of apoptosis in cancer cells through caspase pathway activation.
- Enzyme Inhibition : Inhibition of key enzymes like AChE and BChE, contributing to neuroprotective effects.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes or interference with metabolic pathways.
Data Table: Biological Activities Overview
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of indole derivatives, which are known for their diverse biological activities. The structure can be analyzed as follows:
- Indole moiety : The 3-acetyl-1H-indole component contributes to the compound's pharmacological properties.
- Piperazine ring : The presence of the piperazine ring enhances its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to 3-(3-acetyl-1H-indol-1-yl)-1-[4-(2,4-dimethylphenyl)piperazino]-1-propanone exhibit promising anticancer properties. For instance:
- In vitro studies have shown that indole derivatives can inhibit the growth of various cancer cell lines. A study reported that related compounds displayed significant antitumor activity with IC50 values indicating effective cytotoxicity against cancer cells .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Example A | 20.12 ± 6.20 | MCF-7 (Breast) |
Example B | 10.84 ± 4.2 | A549 (Lung) |
Example C | 24.57 ± 1.62 | HeLa (Cervical) |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has shown that indole derivatives can exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Study on Anticancer Properties
A notable study conducted by Aziz-ur-Rehman et al. synthesized several propanamide derivatives and evaluated their anticancer activity against different cancer cell lines. Their findings indicated that specific derivatives had lower IC50 values compared to traditional chemotherapeutics like doxorubicin, suggesting enhanced efficacy .
Antimicrobial Evaluation
Another research project focused on synthesizing novel piperidine derivatives, including compounds structurally similar to the target compound, demonstrated significant antimicrobial activity against various bacterial strains . This study highlights the potential for developing new antibiotics from such indole-based structures.
Properties
Molecular Formula |
C25H29N3O2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C25H29N3O2/c1-18-8-9-23(19(2)16-18)26-12-14-27(15-13-26)25(30)10-11-28-17-22(20(3)29)21-6-4-5-7-24(21)28/h4-9,16-17H,10-15H2,1-3H3 |
InChI Key |
RFNHEPMQOJSCAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCN3C=C(C4=CC=CC=C43)C(=O)C)C |
Origin of Product |
United States |
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